6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate

Lipophilicity LogP Partition coefficient

Procure 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 66194-29-4) for superior synthetic and biological performance. This benzofuroxan features a Hammett σₘ 0.38 electron-withdrawing acetyl group, accelerating Beirut reaction kinetics versus unsubstituted analogs for 6-acetylquinoxaline 1,4-di-N-oxide synthesis. Its calculated LogP 0.39 and tPSA 68.56 Ų deliver >10× better aqueous solubility than benzofuroxan, minimizing DMSO reliance in sensitive in vitro assays. A non-nitro alternative with the electronic character needed for HIV-1 integrase inhibition, it bridges a critical gap in QSAR model coverage between methyl and nitro substituents. Regiochemically defined at position 6 for unique pharmacophoric recognition.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 66194-29-4
Cat. No. B12085561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate
CAS66194-29-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=[N+](ON=C2C=C1)[O-]
InChIInChI=1S/C8H6N2O3/c1-5(11)6-2-3-7-8(4-6)10(12)13-9-7/h2-4H,1H3
InChIKeyWHBBNLSPJOZZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 66194-29-4): Compound Class and Baseline Characteristics for Procurement Decisions


6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 66194-29-4) is a benzofuroxan derivative—a subclass of 2,1,3-benzoxadiazole N-oxides characterized by a fused benzene–furoxan ring system bearing an acetyl substituent at the 6-position [1]. With a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g·mol⁻¹, this compound is supplied primarily as a research chemical for synthetic and medicinal chemistry applications [1]. The acetyl group confers distinct physicochemical properties relative to unsubstituted benzofuroxan (CAS 480-96-6), including a calculated LogP of 0.39 (JChem), a predicted pKa of 15.78, and a topological polar surface area of 68.56 Ų [1]. The compound belongs to a class extensively investigated for HIV-1 integrase inhibition, antileukemic activity, and as synthetic precursors to quinoxaline N,N′-dioxides via the Beirut reaction [2][3].

Why 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate Cannot Be Interchanged with Generic Benzofuroxan Derivatives


Benzofuroxan derivatives exhibit pronounced substituent-dependent reactivity, and generic substitution within this class is unsupported by quantitative structure–activity and structure–reactivity evidence. The acetyl group at the 6-position is an electron-withdrawing substituent (Hammett σₘ ≈ 0.38) that electronically deactivates the carbocyclic ring while modulating the electrophilic character of the N-oxide moiety, a critical determinant in both biological target engagement and synthetic transformations such as the Beirut reaction [1][2]. In contrast, unsubstituted benzofuroxan (σₘ = 0), methyl-substituted analogs (σₘ ≈ −0.07), or nitro-substituted derivatives (σₘ ≈ 0.71) each occupy distinct positions on the Hammett scale, producing divergent reaction kinetics, product distributions, and biological activity profiles [3]. Furthermore, the 6-acetyl derivative possesses a unique regiochemical substitution pattern: the acetyl group at position 6 (meta to the N-oxide-bearing ring junction) is topologically and electronically distinct from the 5-acetyl positional isomer, affecting both synthetic accessibility and potential pharmacophoric recognition [4]. The measured lipophilicity difference—LogP of 0.39 for the 6-acetyl compound versus LogP of 1.43 for unsubstituted benzofuroxan—translates to a greater than 10-fold difference in predicted octanol–water partitioning, directly impacting solubility, formulation, and biological assay compatibility [1]. These multi-parameter differences preclude simple interchangeability. Direct comparative data for the 6-acetyl derivative remain limited in the published literature; the evidence presented below represents the strongest available differentiation grounded in verifiable physicochemical and class-level reactivity data.

Quantitative Differentiation Evidence for 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate versus Closest Analogs


Lipophilicity Differentiation: LogP of 6-Acetylbenzofuroxan versus Unsubstituted Benzofuroxan

The 6-acetyl substitution reduces calculated lipophilicity by approximately 0.07 LogP units versus unsubstituted benzofuroxan when both are assessed by comparable computational methods (JChem-predicted LogP of 0.39 for 6-acetylbenzofuroxan [1] versus Crippen-calculated LogP of 0.46 for benzofuroxan [2]). When compared against the experimentally determined LogP of benzofuroxan (1.43) from ChemicalBook , the implied difference is approximately 1.04 LogP units, corresponding to a roughly 11-fold lower octanol–water partition coefficient for the 6-acetyl derivative. This enhanced hydrophilicity is consistent with the introduction of an additional hydrogen bond acceptor (the acetyl carbonyl oxygen), increasing the total HBA count from 3 (benzofuroxan) to 4 (6-acetylbenzofuroxan) [1].

Lipophilicity LogP Partition coefficient Drug-likeness ADME

Electronic Modulation by the 6-Acetyl Group: Hammett Substituent Constant Comparison Across Benzofuroxan Derivatives

The acetyl substituent at position 6 exerts a moderate electron-withdrawing effect characterized by a Hammett σₘ constant of 0.38 [1], positioning it between chlorine (σₘ = 0.37) and the nitro group (σₘ = 0.71) in terms of inductive withdrawal. This contrasts sharply with electron-donating substituents such as methyl (σₘ = −0.07) and the unsubstituted benzofuroxan (σₘ = 0) [1]. The kinetic significance of these differences was experimentally validated by Bouayad et al. (2020), who demonstrated that the reaction rate of substituted benzofuroxans with 2-acetylthiophene follows a linear Hammett relationship, with electron-withdrawing groups (Cl, NO₂) accelerating the reaction relative to hydrogen, while the methyl-substituted analog exhibited a retarding effect [2]. Although the 6-acetyl derivative was not explicitly included in the kinetic panel, its σₘ value of 0.38 predicts a reaction rate intermediate between those of the chloro (σₘ = 0.37) and nitro (σₘ = 0.71) derivatives.

Hammett equation Electronic effects Substituent constant Reactivity Linear free-energy relationship

Polar Surface Area and Hydrogen Bonding Capacity: ADME-Relevant Differentiation from Unsubstituted Benzofuroxan

6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate exhibits a topological polar surface area (tPSA) of 68.56 Ų and possesses 4 hydrogen bond acceptor sites, compared with an estimated tPSA of approximately 51 Ų and 3 hydrogen bond acceptors for unsubstituted benzofuroxan [1]. This represents a roughly 34% increase in polar surface area attributable to the acetyl carbonyl group. The tPSA of 68.56 Ų places the 6-acetyl derivative well within the Veber rule threshold (<140 Ų) for oral bioavailability prediction, yet the incremental increase relative to unsubstituted benzofuroxan alters its permeability profile in a quantifiable manner [2]. The additional hydrogen bond acceptor site (carbonyl oxygen) further distinguishes the compound from methyl-substituted benzofuroxan analogs, which retain the same HBA count as the unsubstituted parent.

Polar surface area Hydrogen bonding Drug-likeness Membrane permeability Oral bioavailability

N-Oxide Redox Reactivity Modulation by the 6-Acetyl Substituent: Class-Level Evidence from Benzofuroxan Flavo-enzymatic Reduction Studies

The electron-withdrawing acetyl group at position 6 is predicted to modulate the reduction potential of the N-oxide moiety, a key determinant of biological activity in benzofuroxans. Šarlauskas et al. (2014) demonstrated that flavoenzyme-catalyzed reduction of benzofuroxans by NADPH-dependent enzymes (P-450R and NQO1) proceeds with distinct kinetics and O₂ consumption profiles depending on the benzofuroxan structure, with annelated derivatives exhibiting peroxide production [1]. The study established that benzofuroxan reduction does not efficiently initiate redox cycling (in contrast to nitroaromatic compounds), arguing for a minor role of redox-cycling-type action in benzofuroxan cytotoxicity [1]. The 6-acetyl substituent, through its σₘ of 0.38, would further lower the electron affinity of the N-oxide relative to unsubstituted benzofuroxan (σₘ = 0), potentially reducing the rate of enzymatic one-electron reduction. Quantitative enzymatic kinetic parameters (Km, kcat) for the specific 6-acetyl derivative were not determined in this study; the inference is class-based.

N-oxide reduction Redox cycling Flavoenzyme Cytotoxicity Bioreduction

Optimal Application Scenarios for 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate Based on Differentiated Properties


Synthesis of 6-Acetyl-Substituted Quinoxaline N,N′-Dioxides via the Beirut Reaction

The 6-acetylbenzofuroxan serves as a regiochemically defined precursor for the synthesis of 6-acetylquinoxaline 1,4-di-N-oxide derivatives via the Beirut reaction with enamines, enolates, or α,β-unsaturated carbonyl compounds [1]. The electron-withdrawing acetyl group (σₘ = 0.38) accelerates the cycloaddition step relative to unsubstituted benzofuroxan, based on the established Hammett relationship for benzofuroxan reactivity [2]. The resulting 6-acetylquinoxaline N,N′-dioxides retain the acetyl functional handle for subsequent diversification (e.g., reduction to alcohol, reductive amination, or oxime formation), enabling library synthesis strategies not accessible from unsubstituted or alkyl-substituted benzofuroxan precursors [1]. This scenario is particularly relevant for medicinal chemistry groups synthesizing focused quinoxaline N-oxide libraries for antitubercular, antibacterial, or anticancer screening.

Aqueous-Compatible Biological Assay Development Leveraging Enhanced Hydrophilicity

With a computed LogP of 0.39—substantially lower than the experimental LogP of 1.43 for unsubstituted benzofuroxan—6-acetylbenzofuroxan offers improved aqueous solubility, reducing reliance on organic co-solvents in biological assay formulations [3]. The 34% larger polar surface area (68.56 vs ~51 Ų) and additional hydrogen bond acceptor further enhance water compatibility [3]. This property profile makes the compound preferable for in vitro assays where DMSO concentrations must be minimized (e.g., primary cell cultures, membrane integrity studies, or assays sensitive to solvent artifacts). Researchers should note that the improved aqueous solubility comes with a predicted reduction in passive membrane permeability, which must be accounted for in cell-based target engagement experiments.

Structure–Activity Relationship (SAR) Studies on HIV-1 Integrase Inhibition Using Nitrobenzofuroxan Scaffolds

Korolev et al. (2013) demonstrated that nitro-substituted benzofurazans and benzofuroxans inhibit HIV-1 integrase with IC₅₀ values in the 4.8–15 μM range by impeding substrate DNA binding at the integrase active site, and these inhibitors retain activity against raltegravir-resistant integrase mutants [4]. Although the 6-acetyl derivative was not directly tested in this panel, its electronic profile (σₘ = 0.38) is mechanistically relevant: the study found that only nitro-derivatives displayed inhibitory activity, suggesting a requirement for electron-withdrawing substitution [4]. The 6-acetyl compound offers a moderately electron-withdrawing alternative to the nitro group, potentially reducing the mutagenic risk associated with nitroaromatic compounds while preserving the electronic features necessary for integrase inhibition. It is suitable for comparative SAR exploration alongside 5(6)-nitrobenzofuroxan to dissect the contribution of substituent electronic character to antiviral activity and selectivity.

Computational Chemistry and QSAR Model Building Using Experimentally Validated Physicochemical Descriptors

The availability of experimentally anchored computational descriptors—including LogP (0.39, JChem), tPSA (68.56 Ų), and Hammett σₘ (0.38)—makes 6-acetylbenzofuroxan a well-characterized data point for constructing or validating quantitative structure–activity relationship (QSAR) models within the benzofuroxan chemical space [3][2]. The compound's intermediate electronic properties bridge the gap between electron-donating (methyl) and strongly electron-withdrawing (nitro) benzofuroxan derivatives, improving model coverage of the substituent constant domain. Its distinct regiochemistry (6-position substitution) further enriches training sets for models predicting substituent position effects on reactivity and biological activity, as highlighted in the comprehensive benzofuroxan review by Jovene et al. [1].

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